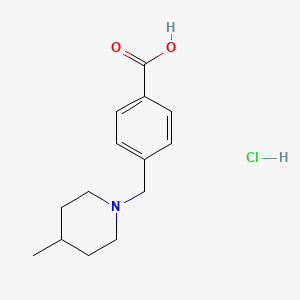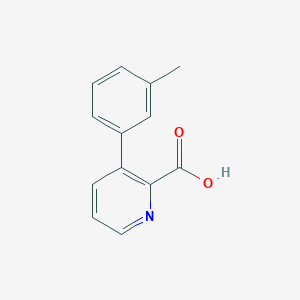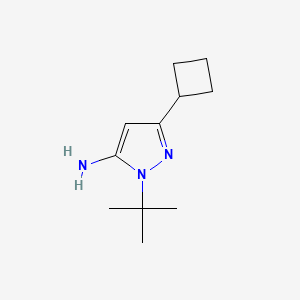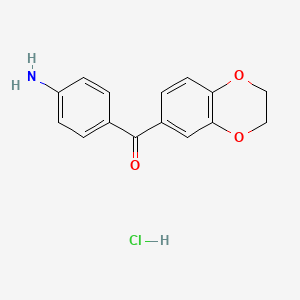![molecular formula C11H16ClN5O2 B1439902 4-(4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-基甲酰)-2-哌嗪酮盐酸盐 CAS No. 1220034-06-9](/img/structure/B1439902.png)
4-(4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-基甲酰)-2-哌嗪酮盐酸盐
描述
The compound “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” is a derivative of 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine . It is a solid compound .
Molecular Structure Analysis
The molecular structure of the parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, includes a pyrazolo[4,3-c]pyridine core with four hydrogen atoms attached to the pyrazole ring and three hydrogen atoms attached to the pyridine ring . The exact structure of “4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride” would require additional information or computational analysis for accurate determination.Physical and Chemical Properties Analysis
The parent compound, 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine, is a solid at room temperature . It has a molecular weight of 123.16 . The compound has a density of 1.2±0.1 g/cm³, a boiling point of 331.7±32.0 °C at 760 mmHg, and a flash point of 154.4±25.1 °C .科学研究应用
合成新型杂环化合物:Karthikeyan、Vijayakumar和Sarveswari(2014)进行的研究涉及合成4-氧代-N,2,6-三苯基哌啶-3-甲酰胺,这些化合物被转化为4,5,6,7-四氢-4,6-二苯基-2H-吡唑并[4,3-c]吡啶-3-醇。这项研究展示了该化合物在创造新型融合杂环化合物方面的实用性(P. Karthikeyan et al., 2014)。
体外受体结合测定:Guca(2014)进行的研究调查了吡唑并[1,5-α]吡啶的合成及其体外受体结合测定。这项研究表明了在理解和调节受体相互作用方面的潜在应用,特别是多巴胺受体(Li Guca, 2014)。
潜在抗菌应用:Bildirici、Şener和Tozlu(2007)探索了4-苯甲酰基-1,5-二苯基-1H-吡唑-3-羧酸衍生物对革兰氏阳性和阴性细菌的抗菌活性。这表明了探索类似化合物的抗菌性能的可能性(Ishak Bildirici et al., 2007)。
结构和稳定性分析:Buzykin等人(2014)对包括类似于4-(4,5,6,7-四氢-1H-吡唑并[4,3-c]吡啶-3-基甲酰)-2-哌嗪酮盐酸盐的化合物在内的氮杂环异构体进行了研究,为这类化合物的结构和稳定性方面提供了见解。了解这些性质对于它们在各个领域的潜在应用至关重要(B. I. Buzykin et al., 2014)。
安全和危害
作用机制
Target of Action
Similar compounds have been evaluated for their enzymatic inhibitory activity against c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
It is likely that it interacts with its target protein (such as c-met kinase) and inhibits its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential inhibitory activity against c-met kinase , it may impact pathways related to cell growth and survival.
Result of Action
If it acts as an inhibitor of c-met kinase , it could potentially lead to decreased cell growth and survival.
生化分析
Biochemical Properties
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with tropomyosin receptor kinases (TRKs), which are crucial for cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Cellular Effects
The effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride on various cell types include inhibition of cell proliferation and induction of apoptosis. In cancer cell lines such as MKN45, EBC-1, and PC-3, the compound has shown potent inhibitory effects on cell growth . It influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell viability and increased cell death .
Molecular Mechanism
At the molecular level, 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride exerts its effects by binding to the ATP-binding site of TRKs, preventing their phosphorylation and subsequent activation . This inhibition disrupts the signaling cascades that promote cell survival and proliferation. Additionally, the compound may modulate gene expression by affecting transcription factors involved in these pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride have been observed to change over time. The compound exhibits good stability under standard conditions, but its activity may decrease upon prolonged exposure to light or extreme pH . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in vitro .
Dosage Effects in Animal Models
In animal models, the effects of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride vary with dosage. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, adverse effects such as weight loss and organ toxicity have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 isoforms play a key role in its metabolism, affecting its bioavailability and half-life . The compound’s metabolites may also contribute to its biological activity and toxicity .
Transport and Distribution
Within cells and tissues, 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is transported via specific transporters and binding proteins . It accumulates in target tissues, particularly in tumors, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-(4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylcarbonyl)-2-piperazinone hydrochloride is primarily in the cytoplasm and nucleus . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with its molecular targets effectively .
属性
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbonyl)piperazin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2.ClH/c17-9-6-16(4-3-13-9)11(18)10-7-5-12-2-1-8(7)14-15-10;/h12H,1-6H2,(H,13,17)(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPWAPLCKFFJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C(=O)N3CCNC(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B1439822.png)







![4-Bromo-6-chloro-2H-benzo[d][1,2,3]triazole](/img/structure/B1439835.png)





